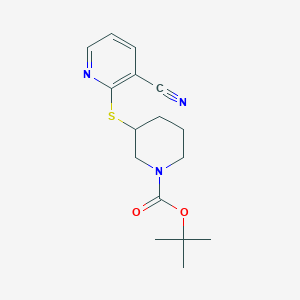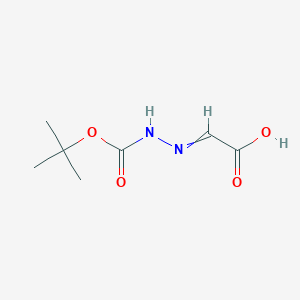
(tert-Butoxycarbonyl-hydrazono)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid typically involves the reaction of hydrazine derivatives with tert-butyl dicarbonate. One common method includes the following steps:
Reaction with tert-butyl dicarbonate: The hydrazine derivative is reacted with tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The BOC group can be selectively removed under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid in methanol.
Oxidation and Reduction: The hydrazono group can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol are commonly used for the removal of the BOC group.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the hydrazono group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce the hydrazono group.
Major Products Formed
Deprotected Amine: Removal of the BOC group yields the free amine.
Oxidized Products: Depending on the oxidizing agent, various oxidized forms of the hydrazono group can be obtained.
Reduced Products: Reduction of the hydrazono group can lead to the formation of hydrazine derivatives.
科学的研究の応用
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of drug candidates, particularly those requiring selective protection and deprotection of functional groups.
Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of 2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid primarily involves the protection and deprotection of amines. The BOC group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can then be removed under acidic conditions, regenerating the free amine for further reactions .
類似化合物との比較
Similar Compounds
N-Boc-protected Amines: These compounds also feature the BOC protecting group and are used for similar purposes in organic synthesis.
N-Cbz-protected Amines: The benzyloxycarbonyl (Cbz) group is another protecting group used for amines, which can be removed under hydrogenolysis conditions.
N-Fmoc-protected Amines: The fluorenylmethyloxycarbonyl (Fmoc) group is used for protecting amines and can be removed under basic conditions.
Uniqueness
2-[2-(Tert-butoxycarbonyl)hydrazono]acetic acid is unique due to its specific structure, which combines the BOC protecting group with a hydrazono moiety. This dual functionality allows for versatile applications in synthetic chemistry, particularly in the selective protection and deprotection of amines under mild conditions .
特性
分子式 |
C7H12N2O4 |
|---|---|
分子量 |
188.18 g/mol |
IUPAC名 |
2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]acetic acid |
InChI |
InChI=1S/C7H12N2O4/c1-7(2,3)13-6(12)9-8-4-5(10)11/h4H,1-3H3,(H,9,12)(H,10,11) |
InChIキー |
DZLIKTHCVGMTLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NN=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


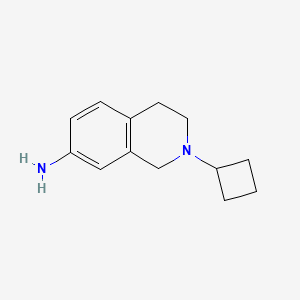
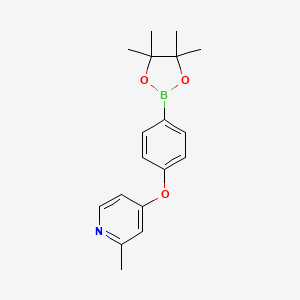

![(2-Methyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13974765.png)
![6-Oxo-1-[(pyridin-2-yl)methyl]-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B13974772.png)

![2-[3-(7-Bromo-1,1,3-trimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)propenyl]-1,1,3-trimethyl-1h-benzo[e]indolium perchlorate](/img/structure/B13974783.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-4-methyl-, 1,1-dimethylethyl ester](/img/structure/B13974788.png)
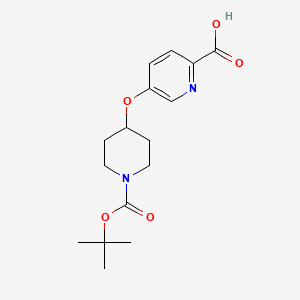
![8,9-Dihydro-5-hydroxy-8-(1-hydroxy-1-methylethyl)-6-(1-oxobutyl)-4-propyl-2H-furo[2,3-h]-1-benzopyran-2-one](/img/structure/B13974806.png)
![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-pyrrolo[3,2-C]pyridine](/img/structure/B13974810.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazol-2(3H)-one](/img/structure/B13974814.png)

